5-ピリジン-4-イル-1H-インダゾール

説明

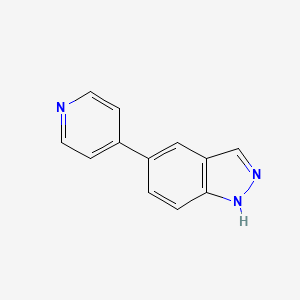

“5-(Pyridin-4-yl)-1H-indazole” is a chemical compound that contains a pyridine and an indazole group . The pyridine group is a six-membered ring with five carbon atoms and one nitrogen atom, while the indazole group is a fused bicyclic compound, consisting of benzene and pyrazole rings .

Synthesis Analysis

The synthesis of compounds similar to “5-(Pyridin-4-yl)-1H-indazole” often involves reactions with various reagents . For instance, the reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol yields a single product .Molecular Structure Analysis

The molecular structure of “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can be determined using techniques such as X-ray crystallography . For example, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, features a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms .Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can lead to the formation of various coordination polymers . For instance, the self-assembly of transition metal salts with 5-(pyridin-4-yl)isophthalate ligand and N-donor ligands affords a series of entangled coordination frameworks .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Pyridin-4-yl)-1H-indazole” can be predicted using various computational methods . For example, a related compound, 5-(pyridin-4-yl)isophthalaldehyde, has a predicted boiling point of 410.2±45.0 °C and a density of 1.233±0.06 g/cm3 .科学的研究の応用

抗炎症剤

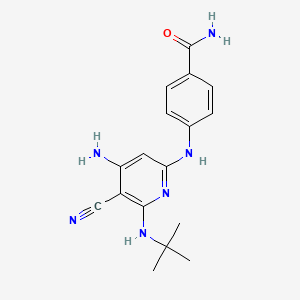

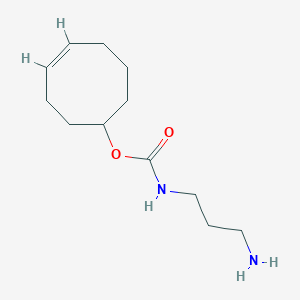

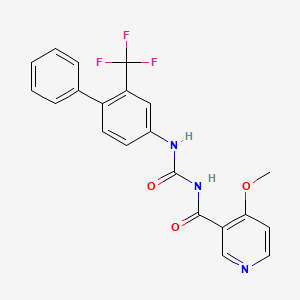

インダゾール誘導体は、有意な抗炎症活性を有することが判明している {svg_1}. 例えば、3-フェニル-2-[4-(トリフルオロメチル)フェニル]-4,5,6,7-テトラヒドロ-2H-インダゾールは、最小限の潰瘍形成の可能性とともに、高い抗炎症活性を示している {svg_2}.

抗菌剤

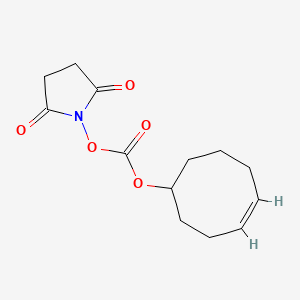

インダゾール系化合物は、抗菌性を示している {svg_3}. これは、それらが新しい抗菌薬の開発のための潜在的な候補となることを意味する。

抗HIV剤

インダゾール誘導体は、抗HIV活性を示すことも判明している {svg_4}. これは、それらがHIV治療薬の開発に使用できることを示唆している。

抗癌剤

インダゾール誘導体は、癌研究の分野で有望な結果を示している。 例えば、3-アミノ-N-(4-ベンジルフェニル)-5-クロロ-1H-インダゾール-1-カルボキサミドは、0.041〜33.6μMの範囲のGI50値で細胞増殖を阻害することができ、結腸癌細胞株およびメラノーマ細胞株に対して非常に有効であった {svg_5}.

血糖降下剤

インダゾール誘導体は、血糖降下活性を有することが判明している {svg_6}. これは、それらが糖尿病治療薬の開発に使用できることを示唆している。

抗原虫剤

インダゾール誘導体は、抗原虫性を示している {svg_7}. これは、それらが新しい抗原虫薬の開発のための潜在的な候補となることを意味する。

降圧剤

インダゾール誘導体は、降圧活性を示すことが判明している {svg_8}. これは、それらが高血圧治療薬の開発に使用できることを示唆している。

パーキンソン病治療

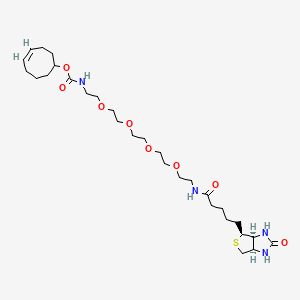

インダゾール誘導体は、パーキンソン病の治療薬の開発に使用されてきた。 例えば、シス-2,6-ジメチル-4-(6-(5-(1-メチルシクロプロポキシ)-1H-インダゾール-3-イル)ピリミジン-4-イル)モルホリン(MLi-2)は、パーキンソン病の治療のための選択的ロイシンリッチリピートキナーゼ2(LRRK2)阻害剤として開発された構造的に新規な、非常に強力な薬物様化合物である {svg_9}.

将来の方向性

作用機序

Target of Action

5-Pyridin-4-yl-1H-indazole, also known as 5-(Pyridin-4-yl)-1H-indazole, is a complex compound with a variety of potential targets. The primary targets of this compound are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including the regulation of metabolism, gene expression, and cell proliferation .

Mode of Action

It is believed that the compound interacts with its targets by binding to the active sites of these proteins, thereby modulating their activity . This interaction can lead to changes in the cellular processes regulated by these proteins, potentially influencing cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 5-Pyridin-4-yl-1H-indazole are likely to be those involving its primary targets. For instance, the cAMP-dependent protein kinase pathway, which plays a key role in cellular signal transduction, could be affected . The downstream effects of this interaction could include changes in gene expression, cell growth, and proliferation .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by these properties . For instance, the rate and extent of absorption can affect the compound’s bioavailability, while its distribution within the body can determine the tissues and cells it can reach .

Result of Action

The molecular and cellular effects of 5-Pyridin-4-yl-1H-indazole’s action are likely to be diverse, given its potential targets and their roles in various cellular processes. For example, by modulating the activity of cAMP-dependent protein kinases, the compound could influence cell growth and proliferation . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Pyridin-4-yl-1H-indazole. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Moreover, the compound’s efficacy can be influenced by factors such as the concentration of the compound and its targets, and the presence of other interacting molecules .

生化学分析

Biochemical Properties

Indazole derivatives, to which 5-Pyridin-4-yl-1H-indazole belongs, have been shown to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Certain indazole derivatives have been reported to inhibit cell growth, suggesting that 5-Pyridin-4-yl-1H-indazole may have similar effects . The influence of 5-Pyridin-4-yl-1H-indazole on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is a subject of active investigation .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

5-pyridin-4-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CILGVAIRQUNMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694654 | |

| Record name | 5-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885272-55-9 | |

| Record name | 5-(Pyridin-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-55-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1H-Indol-4-yl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-acetic acid methyl ester](/img/structure/B611240.png)

![6-[(4-Fluorophenyl)(4-methyl-1-piperidinyl)methyl]-a-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-acetic acid](/img/structure/B611242.png)

![3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)-6-quinolinyl]phenol](/img/structure/B611243.png)

![(4-Cyclopropyl-3,4-dihydro-1(2H)-quinoxalinyl)[4-(2,5-dimethylphenoxy)-3-pyridinyl]methanone](/img/structure/B611244.png)

![ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate](/img/structure/B611247.png)